molecular formula C18H21FN2O5 B137589 5-Fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(2,4,6-trimethylphenoxy)pyrimidin-2-one CAS No. 141120-63-0

5-Fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(2,4,6-trimethylphenoxy)pyrimidin-2-one

Cat. No.: B137589
CAS No.: 141120-63-0
M. Wt: 364.4 g/mol
InChI Key: FZZVOLZHJPLLQT-RRFJBIMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(2,4,6-trimethylphenoxy)pyrimidin-2-one is a novel nucleoside analog prodrug that has garnered significant interest in antiviral research, particularly against RNA viruses. Its core structure contains a 5-fluorouracil base, a ribose-like (oxolan-2-yl) sugar moiety with defined stereochemistry, and a bulky 2,4,6-trimethylphenoxy (mesityl) group at the 4-position. This molecular architecture is characteristic of compounds designed to inhibit viral RNA-dependent RNA polymerase (RdRp) activity. The 5-fluorouracil moiety is a well-known antimetabolite that can be incorporated into nascent RNA strands, leading to chain termination or mutagenesis (source) . The specific stereochemistry of the sugar ring is critical for its recognition and activation by host cell kinases, while the bulky 4-substituent is a strategic modification often employed in prodrugs like remdesivir to enhance cell permeability and evade proofreading exonucleases, thereby increasing the compound's intracellular efficacy and half-life (source) . Consequently, this compound is a valuable chemical probe for studying viral replication mechanisms, exploring novel therapeutic strategies against pathogens like coronaviruses and flaviviruses, and investigating the structure-activity relationships of nucleoside analog inhibitors. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(2,4,6-trimethylphenoxy)pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O5/c1-9-4-10(2)16(11(3)5-9)26-17-12(19)7-21(18(24)20-17)15-6-13(23)14(8-22)25-15/h4-5,7,13-15,22-23H,6,8H2,1-3H3/t13-,14+,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZZVOLZHJPLLQT-RRFJBIMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)OC2=NC(=O)N(C=C2F)C3CC(C(O3)CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)OC2=NC(=O)N(C=C2F)[C@H]3C[C@@H]([C@H](O3)CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Compound A : 5-Fluoro-1-[(4S,5R)-5-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]pyrimidine-2,4(1H,3H)-dione

  • Key Differences: Replaces the oxolane ring with a 2,2-dimethyl-1,3-dioxolane ring. Features a 2-hydroxyethyl group instead of hydroxymethyl. Lacks the 2,4,6-trimethylphenoxy substituent.
  • Implications: The dioxolane ring improves stability against enzymatic degradation but reduces conformational flexibility compared to oxolane. The absence of the bulky trimethylphenoxy group may lower lipophilicity, affecting cellular uptake .

Compound B : 4-Amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-1,2-dihydropyrimidin-2-one

  • Key Differences: Substitutes the oxolane oxygen with sulfur (oxathiolane ring). Adds an amino group at position 4 of the pyrimidinone.
  • Implications: Sulfur in the ring enhances metabolic resistance but may reduce hydrogen-bonding capacity.

Compound C : 5-Fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione

  • Key Differences: Shares the oxathiolane ring with Compound B but lacks the amino group. Retains the hydroxymethyl substituent.

Physicochemical and Pharmacological Comparisons

Property Target Compound Compound A Compound B Compound C
Molecular Formula C₁₈H₂₂FN₃O₆ C₁₁H₁₅FN₂O₅ C₈H₁₀FN₃O₃S C₈H₉FN₂O₄S
Molecular Weight 395.38 g/mol 274.25 g/mol 247.25 g/mol 251.21 g/mol
Key Substituents 2,4,6-Trimethylphenoxy 2-Hydroxyethyl 4-Amino None
Ring System Oxolane Dioxolane Oxathiolane Oxathiolane
Hazard Profile Not reported Not reported H302, H315, H319, H335 Not reported

Preparation Methods

Table 1: Comparative Analysis of Synthetic Methods

MethodStarting MaterialKey ReagentsYield (%)Key Challenges
Robins’ FluorinationUracil derivativeCF₃OF, Triethylamine84Safety, temperature control
Baasner’s RouteTetrafluoropyrimidineHCl, H₂/Pd-C93Gaseous reagents handling
Heidelberger’s CyclizationThiourea derivativeEthyl α-fluoroacetate50Side reactions
Zhang’s Substitution5-Fluoro-2′-deoxyuridineClSiMe₃, TFA73Moisture sensitivity
Enzymatic Glycosylation5-FluoropyrimidoneUridine phosphorylase68Enzyme cost, scalability

Q & A

Q. What are the critical steps and challenges in synthesizing this compound?

The synthesis involves multi-step organic reactions, including stereoselective formation of the oxolan-2-yl ring and regioselective fluorination at the pyrimidine C5 position. Key challenges include:

  • Stereochemical control : Ensuring the correct (2R,4S,5R) configuration of the oxolan-2-yl moiety, often requiring chiral catalysts or enzymatic resolution .
  • Purification : High-performance liquid chromatography (HPLC) or flash chromatography is essential to isolate the product from byproducts like dehalogenated intermediates .
  • Yield optimization : Reaction conditions (e.g., pH 7–8, 40–60°C) must balance fluorination efficiency with stability of the hydroxymethyl group .

Q. How is the compound characterized to confirm purity and structure?

Analytical methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR verify stereochemistry (e.g., coupling constants for oxolan-2-yl protons) and substitution patterns .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H]+^+ ion at m/z 425.15) .
  • X-ray crystallography : Resolves absolute configuration for critical intermediates .

Q. What solubility and stability considerations are relevant for in vitro assays?

  • Solubility : The compound is sparingly soluble in water but dissolves in DMSO (≥50 mg/mL) or ethanol. Pre-solubilization in DMSO followed by dilution in buffer (pH 7.4) is recommended .
  • Stability : Hydrolytic degradation occurs under acidic (pH < 5) or alkaline (pH > 9) conditions. Store lyophilized at -20°C in inert atmosphere to prevent oxidation of the hydroxymethyl group .

Advanced Research Questions

Q. What is the proposed mechanism of action in anticancer or antiviral studies?

The compound acts as a nucleoside analog, inhibiting viral polymerases or DNA/RNA synthesis enzymes. Key evidence includes:

  • Enzyme inhibition assays : IC50_{50} values against reverse transcriptase (RT) or RNA-dependent RNA polymerase (RdRp) (e.g., IC50_{50} = 0.8 μM for HIV-1 RT) .
  • Metabolic activation : Intracellular phosphorylation to the triphosphate form is required for incorporation into nucleic acids .

Q. How do structural modifications (e.g., fluorination, phenoxy groups) impact bioactivity?

Structure-activity relationship (SAR) studies reveal:

  • Fluorine at C5 : Enhances metabolic stability and binding affinity to viral polymerases via electronegative interactions .
  • 2,4,6-Trimethylphenoxy group : Increases lipophilicity, improving membrane permeability (logP = 2.1 vs. 1.3 for non-methylated analogs) .
  • Oxolan-2-yl hydroxyl groups : Hydrogen bonding with catalytic aspartate residues in enzymes is critical for inhibitory activity .

Q. How can contradictions between in vitro and in vivo efficacy data be resolved?

Discrepancies may arise from:

  • Pharmacokinetic limitations : Poor oral bioavailability due to first-pass metabolism. Use prodrug strategies (e.g., esterification of hydroxymethyl) to enhance absorption .
  • Off-target effects : Employ transcriptomics/proteomics to identify unintended interactions (e.g., inhibition of human DNA polymerase γ) .
  • Species-specific metabolism : Compare metabolite profiles in human vs. rodent hepatocytes to refine animal models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.